Olivomycin D is classified as a glycosylated antibiotic. The classification is based on its structural features, which include a core aglycone moiety linked to multiple sugar units. This structural arrangement is typical of compounds within the aureolic acid family, which are known for their ability to bind DNA and inhibit transcription processes in cells . The source organism, Streptoverticillium cinnamoneum, plays a crucial role in the biosynthesis of Olivomycin D, utilizing specific enzymatic pathways to produce this compound.
Olivomycin D's molecular structure consists of a tricyclic aglycone core linked to several sugar moieties. The exact configuration includes multiple hydroxyl groups and acyl substituents that contribute to its biological activity.
Olivomycin D undergoes various chemical reactions that can modify its structure and enhance its biological properties:
The mechanism of action for Olivomycin D primarily involves its interaction with DNA:
Olivomycin D exhibits specific physical and chemical properties that are relevant for its application as an antibiotic:
Olivomycin D has several scientific applications:
Olivomycin D, a member of the aureolic acid antibiotics, is synthesized via a type I modular polyketide synthase (PKS) system. This megasynthetase adopts a multi-domain architecture organized into catalytic modules that sequentially extend and modify the polyketide backbone. Each module minimally contains a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. Recent cryo-electron microscopy (cryo-EM) and X-ray crystallography studies reveal that PKS modules function as asymmetric homodimers with two "reaction chambers" operating asynchronously. This spatial arrangement allows concurrent catalytic events: while one monomer engages in chain elongation, the other may perform β-keto processing [2] [9].
In Streptomyces strains producing aureolic acids, the PKS assembly line initiates with a starter unit (typically acetyl-CoA) followed by iterative decarboxylative condensations of malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA extender units. The nascent polyketide chain remains tethered to ACP domains via thioester linkages during its stepwise translocation between catalytic sites. Structural analyses of the lasalocid PKS (Lsd14) demonstrate that ACP domains undergo dramatic conformational shifts, docking alternately with KS domains for chain elongation and ketoreductase (KR) domains for β-carbon modification. This dynamic domain interplay ensures regiospecific cyclization of the nascent chain into the tricyclic aglycone core shared by olivomycin D and related compounds like mithramycin [6] [9].
Table 1: Core PKS Domains in Olivomycin D Biosynthesis
Domain | Function | Structural Features |
---|---|---|
Ketosynthase (KS) | Catalyzes decarboxylative condensation of extender units to growing chain | Conserved Cys-His-His catalytic triad; dimerization site |
Acyltransferase (AT) | Selects malonyl/methylmalonyl extender units and loads onto ACP | Signature GHSxG motif; specificity-conferring residues |
Acyl Carrier Protein (ACP) | Transports intermediates between catalytic domains | Pantetheine-binding Ser residue; helical bundle fold |
Ketoreductase (KR) | Reduces β-keto groups to hydroxyl moieties | Rossmann fold; NADPH-dependent |
Glycosyltransferases (GTs) catalyze the regiospecific attachment of deoxysugars to the olivomycin D aglycone, a critical step for bioactivity. Olivomycin D’s oligosaccharide chain typically comprises L-oleandrose, D-olivose, and L-rhodinose, activated as deoxythymidine diphosphate (dTDP) donors. GTs adopt GT-B fold structures characterized by two Rossmann-like domains (N-terminal for acceptor binding, C-terminal for donor recognition) connected by a flexible hinge. The OleG2 GT in Streptomyces antibioticus exemplifies this mechanism, transferring L-oleandrose to C12-OH of the aglycone [1] [3].
Combinatorial studies demonstrate remarkable GT plasticity:
Table 2: Glycosyltransferases in Olivomycin D Assembly
Glycosyltransferase | Sugar Transferred | Attachment Site | Structural Determinants of Specificity |
---|---|---|---|
OleG2 | L-Oleandrose | Aglycone C3-OH | N-domain loops N3/N5; hydrophobic acceptor pocket |
LanGT1 | D-Olivose | L-Oleandrose C4-OH | N-terminal residues 52–82; conserved His226 |
LanGT4 | L-Rhodinose | D-Olivose C3-OH | Helix N5; catalytic Asp/Glu motif |
Following aglycone assembly and glycosylation, olivomycin D undergoes tailored enzymatic decorations:
Table 3: Key Post-PKS Modifications in Olivomycin Biosynthesis
Enzyme Class | Representative Enzyme | Chemical Modification | Impact on Bioactivity |
---|---|---|---|
Methyltransferase | OleY | 4-O-methylation of L-oleandrose | ↑ Membrane penetration; ↓ enzymatic deglycosylation |
Cytochrome P450 | OleP | Epoxidation and C-ring cleavage | Generates planar chromophore for DNA intercalation |
Acyltransferase | MithB (mithramycin) | Propionylation of D-olivose | ↑ DNA-binding affinity by 10-fold |
Genomic analysis of olivomycin-producing Streptomyces strains reveals conserved biosynthetic gene clusters (BGCs) with modular variations dictating structural diversity:
Notably, BGC size correlates with structural complexity: Olivomycin D’s cluster (∼55 kb) encodes fewer GTs than landomycin (∼70 kb), resulting in a shorter oligosaccharide chain. Such comparative frameworks enable targeted cluster editing—e.g., inserting lanGT4 into olv BGC introduced L-rhodinose, yielding a "hybrid" olivomycin analog with enhanced solubility [10].
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